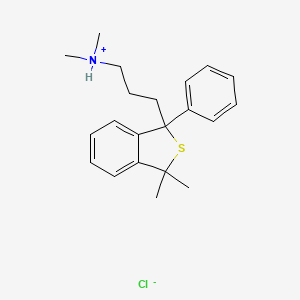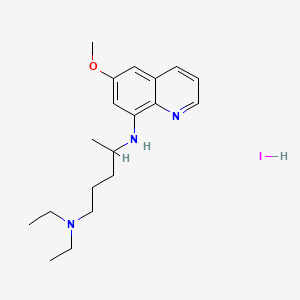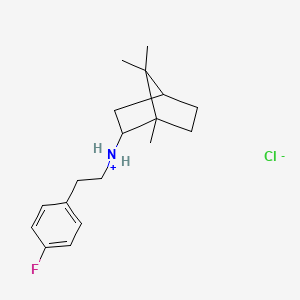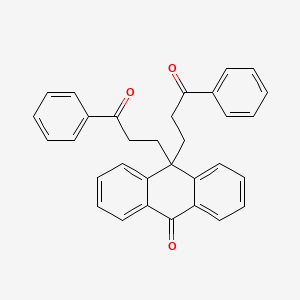
10,10-Bis(3-oxo-3-phenylpropyl)anthracen-9(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,10-bis(3-oxo-3-phenyl-propyl)anthracen-9-one is a chemical compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .
Métodos De Preparación
The synthesis of 10,10-bis(3-oxo-3-phenyl-propyl)anthracen-9-one typically involves the reaction of anthracene with appropriate substituents under specific conditions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is known for its efficiency in forming carbon-carbon bonds . The reaction conditions usually involve the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Análisis De Reacciones Químicas
10,10-bis(3-oxo-3-phenyl-propyl)anthracen-9-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation are typically anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced anthracene derivatives.
Substitution: Substitution reactions can occur at the phenyl rings or the anthracene core.
Aplicaciones Científicas De Investigación
10,10-bis(3-oxo-3-phenyl-propyl)anthracen-9-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a fluorescent probe for imaging and detecting biological molecules. Its fluorescence properties make it suitable for use in various biological assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological molecules makes it a candidate for drug development.
Industry: In the industrial sector, it is used in the production of OLEDs and other electronic devices.
Mecanismo De Acción
The mechanism of action of 10,10-bis(3-oxo-3-phenyl-propyl)anthracen-9-one involves its interaction with molecular targets through its anthracene core and phenyl substituents. The compound can absorb light and undergo electronic transitions, leading to fluorescence. This property is utilized in various applications, including imaging and sensing. The molecular pathways involved in its action are related to its ability to participate in electron transfer and energy transfer processes .
Comparación Con Compuestos Similares
10,10-bis(3-oxo-3-phenyl-propyl)anthracen-9-one can be compared with other anthracene derivatives such as:
9,10-diphenylanthracene: Known for its high fluorescence quantum yield and used in triplet-triplet annihilation upconversion systems.
9,10-bis(phenylethynyl)anthracene: Exhibits high thermal stability and blue emission, making it suitable for optoelectronic applications.
9,10-dimethylanthracene: Has a higher fluorescence quantum yield compared to unsubstituted anthracene and is used in various photophysical studies.
The uniqueness of 10,10-bis(3-oxo-3-phenyl-propyl)anthracen-9-one lies in its specific substitution pattern, which imparts distinct photophysical properties and makes it suitable for specialized applications in research and industry .
Propiedades
Número CAS |
52236-44-9 |
|---|---|
Fórmula molecular |
C32H26O3 |
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
10,10-bis(3-oxo-3-phenylpropyl)anthracen-9-one |
InChI |
InChI=1S/C32H26O3/c33-29(23-11-3-1-4-12-23)19-21-32(22-20-30(34)24-13-5-2-6-14-24)27-17-9-7-15-25(27)31(35)26-16-8-10-18-28(26)32/h1-18H,19-22H2 |
Clave InChI |
MAKVJESWALYYAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CCC2(C3=CC=CC=C3C(=O)C4=CC=CC=C42)CCC(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


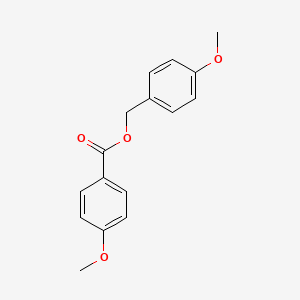

![N-(1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)acetamide](/img/structure/B13756386.png)
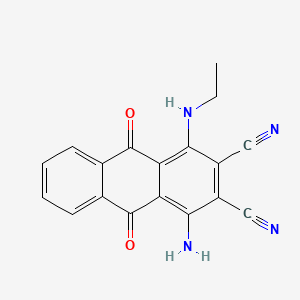
![Benzoic acid, 2-[[2-(phenylmethylene)octylidene]amino]-, 3-methylbutyl ester](/img/structure/B13756400.png)

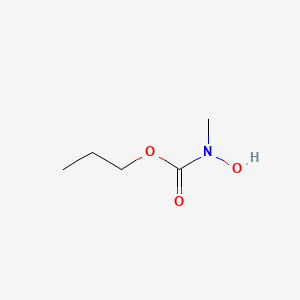
![2-benzo[f]quinolin-4-ium-4-yl-1-(3-methoxyphenyl)ethanone;bromide](/img/structure/B13756412.png)

